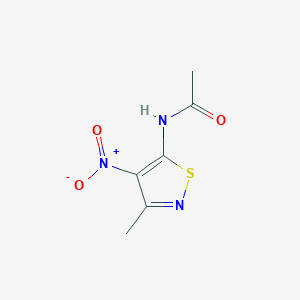
N-(3-METHYL-4-NITRO-THIAZOL-5-YL)ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-METHYL-4-NITRO-THIAZOL-5-YL)ACETAMIDE is a heterocyclic compound with the molecular formula C6H7N3O3S This compound is characterized by the presence of an isothiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHYL-4-NITRO-THIAZOL-5-YL)ACETAMIDE typically involves the nitration of 3-methylisothiazole followed by acetylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
化学反应分析
Types of Reactions
N-(3-METHYL-4-NITRO-THIAZOL-5-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: 5-Amino-3-methyl-4-nitroisothiazole.
Reduction: 5-Acetylamino-3-methyl-4-aminothiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(3-METHYL-4-NITRO-THIAZOL-5-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of N-(3-METHYL-4-NITRO-THIAZOL-5-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetylamino group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.
相似化合物的比较
Similar Compounds
- 5-Amino-3-methyl-4-nitroisothiazole
- 5-Acetylamino-3-methyl-4-aminothiazole
- 3-Methyl-4-nitroisothiazole
Uniqueness
N-(3-METHYL-4-NITRO-THIAZOL-5-YL)ACETAMIDE is unique due to the presence of both acetylamino and nitro groups on the isothiazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
88394-22-3 |
|---|---|
分子式 |
C6H7N3O3S |
分子量 |
201.21 g/mol |
IUPAC 名称 |
N-(3-methyl-4-nitro-1,2-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C6H7N3O3S/c1-3-5(9(11)12)6(13-8-3)7-4(2)10/h1-2H3,(H,7,10) |
InChI 键 |
OGWKKBVTBYBCOW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NSC(=C1[N+](=O)[O-])NC(=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
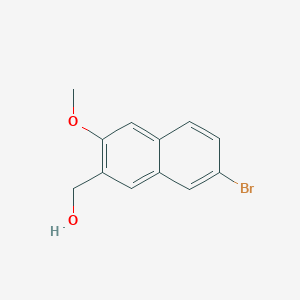
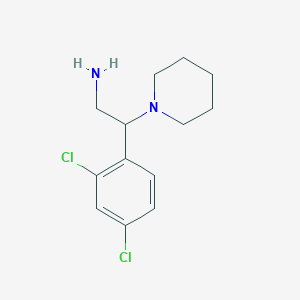
![[3-(3-Chloro-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B8693754.png)
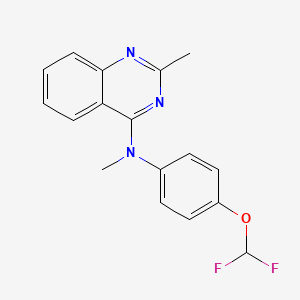

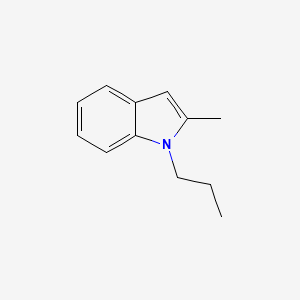
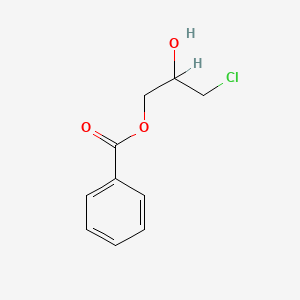
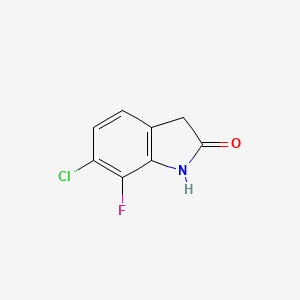
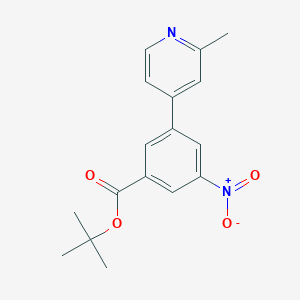


![Ethyl 4-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methyl-benzoyl]amino]-3,5-dimethyl-benzoate](/img/structure/B8693834.png)
![methyl N-[bis[(methoxycarbonylamino)methyl]phosphorylmethyl]carbamate](/img/structure/B8693838.png)

